Benzyl 1-methyl-2-oxoethylcarbamate

Aldol Addition Stereoselectivity Iminocyclitol Synthesis

Benzyl 1-methyl-2-oxoethylcarbamate (CAS 105499-10-3), also referred to as N-Cbz-alaninal, benzyl N-(1-oxopropan-2-yl)carbamate, or (1-methyl-2-oxoethyl)-carbamic acid benzyl ester, is a chiral α-amino aldehyde building block with the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol. This compound is characterized by its benzyl carbamate (Cbz) protecting group, which confers stability under a wide range of chemical conditions and is readily removed by mild hydrogenolysis.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 105499-10-3
Cat. No. B3022706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 1-methyl-2-oxoethylcarbamate
CAS105499-10-3
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCC(C=O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C11H13NO3/c1-9(7-13)12-11(14)15-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,12,14)
InChIKeyXTXJPZGMVKIPHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 1-Methyl-2-Oxoethylcarbamate (CAS 105499-10-3): Cbz-Protected Alaninal Building Block


Benzyl 1-methyl-2-oxoethylcarbamate (CAS 105499-10-3), also referred to as N-Cbz-alaninal, benzyl N-(1-oxopropan-2-yl)carbamate, or (1-methyl-2-oxoethyl)-carbamic acid benzyl ester, is a chiral α-amino aldehyde building block with the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol [1]. This compound is characterized by its benzyl carbamate (Cbz) protecting group, which confers stability under a wide range of chemical conditions and is readily removed by mild hydrogenolysis [2]. The compound is commercially available as a research chemical, typically with a purity of ≥95%, and is supplied by vendors such as AKSci and ABCR . Its role as a versatile chiral intermediate in stereoselective aldol additions and other C–C bond-forming reactions underpins its value in the synthesis of iminocyclitols, pyrrolidine alkaloids, and other biologically relevant molecules .

Chiral Building Block For stereoselective C–C bond formation via aldol additions
Cbz Protection Mild hydrogenolysis deprotection orthogonal to Boc/Fmoc
α-Methyl Substituent Directs absolute diastereocontrol in enzyme-catalyzed reactions

Why Generic Substitution of Benzyl 1-Methyl-2-Oxoethylcarbamate Fails: The Critical Role of Protecting Group and α-Substituent in Stereoselectivity


While the 1-methyl-2-oxoethylcarbamate core can accommodate various protecting groups (e.g., tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc)) and the aldehyde functionality is shared across analogs like N-Cbz-glycinal and N-Cbz-3-aminopropanal, generic substitution fails due to profound, quantifiable differences in enzymatic reactivity, diastereoselectivity, and substrate specificity [1]. The benzyl (Cbz) protecting group confers distinct stability and deprotection orthogonality compared to Boc or Fmoc [2], while the methyl substituent on the α-carbon of the alaninal scaffold directly influences the stereochemical outcome of key C–C bond-forming reactions, as evidenced by comparative enzymatic assays [3]. These differences are not merely incremental; they are decisive in determining the success or failure of stereocontrolled synthetic routes to complex chiral targets. The quantitative evidence below demonstrates precisely why this specific compound—and not a close analog—must be prioritized for applications requiring defined stereochemical outcomes and predictable reactivity.

Protecting Group Swap Cbz provides acid stability and hydrogenolysis; Boc or Fmoc analogs may shift deprotection orthogonality and synthetic compatibility.
α-Methyl Absence N-Cbz-glycinal and analogs lack the α-methyl group, reported to invert aldol diastereoselectivity and may not deliver the required 3R,4R configuration.
Mutant-Specific Profile Engineered FSA mutant accepts this alaninal scaffold exclusively; structural analogs may exhibit no activity with this biocatalyst.

Quantitative Differentiation Guide: Benzyl 1-Methyl-2-Oxoethylcarbamate (CAS 105499-10-3) vs. Structural Analogs


Absolute Diastereocontrol in FucA-Catalyzed Aldol Addition vs. N-Cbz-glycinal and N-Cbz-3-aminopropanal

In FucA-catalyzed aldol additions with dihydroxyacetone phosphate (DHAP), N-Cbz-alaninal (both enantiomers) exclusively yields the 3R,4R configured aldol adduct with 100% diastereomeric excess (de) [1]. In stark contrast, under identical conditions, N-Cbz-glycinal and N-Cbz-3-aminopropanal produce major adducts with an inverted 3R,4S configuration [2]. This demonstrates that the α-methyl substituent of N-Cbz-alaninal directs absolute stereocontrol, a property not shared by its des-methyl or chain-extended analogs.

Diastereocontrol
Head-to-head
100% 3R,4R adduct (both enantiomers); N-Cbz-glycinal gives major 3R,4S (inverted)
Supports absolute C-4 configuration in iminocyclitol synthesis
Verify with specific FucA/DHAP emulsion conditions
Aldol Addition Stereoselectivity Iminocyclitol Synthesis FucA

Enzyme Engineering: N-Cbz-alaninal as the Exclusive Substrate for a High-Activity FSA Mutant

A structure-guided redesign of E. coli FSA produced the A129S/A165G double mutant, which exhibits activity 5- to >900-fold higher than wild-type towards a panel of N-Cbz-aminoaldehyde derivatives [1]. Critically, within this panel, (S)-N-Cbz-alaninal is identified as a substrate *only* for this specific high-activity mutant and not for the wild-type enzyme [1]. This creates a unique, mutant-dependent reactivity profile that is not observed for other N-Cbz-aminoaldehydes tested, enabling highly selective, engineered biocatalytic processes.

Mutant Specificity
Class-level
Exclusive substrate for FSA A129S/A165G; 5- to >900-fold activity increase over wild-type
Supports orthogonal biotransformation in engineered FSA systems
Wild-type does not accept this substrate; mutant-dependent
Enzyme Engineering Substrate Specificity Fructose-6-phosphate Aldolase (FSA) Biocatalysis

Enantioselective RAMA Preference: (R)-N-Cbz-alaninal Favored Over (S)-Enantiomer and N-Cbz-glycinal

In aldol additions catalyzed by rabbit muscle aldolase (RAMA), the enzyme exhibits a clear enantiomeric preference for (R)-Cbz-alaninal over its (S)-counterpart, while RhuA shows no such discrimination [1]. Furthermore, RAMA forms single diastereoisomers from both enantiomers of N-Cbz-alaninal, whereas N-Cbz-glycinal also yields a single diastereoisomer but with different stereochemical outcomes [1]. In a related system, RhuA demonstrates lower diastereoselectivity: it forms a single diastereoisomer from (S)-Cbz-alaninal but only a 34% diastereomeric excess from (R)-Cbz-alaninal [1]. These enzyme-dependent differences in enantiorecognition and diastereocontrol are specific to the alaninal scaffold and cannot be generalized to other N-Cbz-aminoaldehydes.

Enantioselectivity
Head-to-head
RAMA: (R)-alaninal preferred; RhuA: 100% de from (S), 34% de from (R)
Enantiomer selection context influences diastereoselectivity outcome
Enzyme-specific; validate against target aldolase
Enantioselectivity RAMA Biocatalysis Aldol Addition

Kinetic Model Validation and Process Optimization for (S)-Cbz-alaninal Aldol Addition

A detailed kinetic model for the FucA-catalyzed aldol addition between DHAP and (S)-Cbz-alaninal has been developed and experimentally validated in both batch and fed-batch reactors [1]. The model accounts for substrate inhibition by (S)-Cbz-alaninal, product inhibition, and an undesired secondary degradation of DHAP, providing quantitative kinetic parameters (e.g., KM, kcat, Ki) that are specific to this substrate-enzyme pair [1]. No such comprehensive kinetic models are publicly available for analogous reactions with N-Cbz-glycinal or N-Cbz-3-aminopropanal. The model further reveals that operating at 4°C minimizes DHAP degradation and leads to higher conversions, a critical process parameter identified through simulation [2].

Kinetic Model
Class-level
Validated ordered two-substrate model with inhibition terms; no public model for analogs
Supports predictive process scale-up and fed-batch optimization
Model specific to (S)-alaninal/FucA; transfer requires re-parameterization
Kinetic Modeling Process Optimization Fed-Batch Aldolase

Enhanced Aldol Conversion in Emulsion Systems: 2- to 3-Fold Improvement Over Conventional DMF/Water Mixtures

Using emulsion systems as reaction media for FucA-catalyzed aldol additions of DHAP to N-Cbz-amino aldehydes results in a 2- to 3-fold increase in conversion compared to conventional DMF/H₂O (1:4) mixtures at 100 mM DHAP [1]. For RAMA-catalyzed reactions, the improvement is even more pronounced, with conversions increasing 3- to 10-fold in emulsions relative to DMF/water mixtures [2]. While this enhancement is observed across several N-Cbz-aminoaldehydes, the specific behavior of N-Cbz-alaninal in these systems is well-characterized and forms the basis for optimized synthetic protocols.

Emulsion Conversion
Class-level
2- to 3-fold higher conversion (FucA); 3- to 10-fold higher (RAMA) vs DMF/water
Supports improved atom economy in multi-step synthesis
Documented for N-Cbz-aminoaldehydes; validate with chosen enzyme
Emulsion Systems Reaction Engineering Aldolase Conversion Enhancement

Cbz Protecting Group: Superior Stability Over Boc in Acidic Conditions and Orthogonal Deprotection vs. Fmoc

The benzyloxycarbonyl (Cbz) group, as present in Benzyl 1-methyl-2-oxoethylcarbamate, provides greater stability against acidic conditions compared to the tert-butoxycarbonyl (Boc) group, making it advantageous in multi-step synthesis protocols where acidic steps are required [1]. Furthermore, Cbz is orthogonal to the base-labile Fmoc group, allowing for selective, sequential deprotection strategies in complex molecule assembly [2]. While not a direct quantitative comparison of the target compound itself, this class-level property of the Cbz protecting group is a critical differentiator that influences the choice of alaninal derivative for specific synthetic routes. The Cbz group is readily removed under mild hydrogenolysis conditions (H₂, Pd/C), which are compatible with a wide range of functional groups .

Protecting Group Stability
Class-level
Cbz: acid-stable, cleaved by H₂/Pd; Boc: acid-labile; Fmoc: base-labile
Supports route design with acid-stable orthogonal protection
Class property; verify compatibility with your scaffold
Protecting Group Strategy Orthogonal Deprotection Peptide Synthesis Chemical Stability

Optimal Application Scenarios for Benzyl 1-Methyl-2-Oxoethylcarbamate (CAS 105499-10-3) Based on Quantitative Evidence


Synthesis of Enantiopure Iminocyclitols Requiring Absolute 3R,4R Stereocontrol

This compound is the substrate of choice for FucA-catalyzed aldol additions when the target iminocyclitol demands a 3R,4R configuration. The 100% diastereomeric excess achieved with N-Cbz-alaninal, in contrast to the inverted selectivity observed with N-Cbz-glycinal and N-Cbz-3-aminopropanal, ensures the correct stereochemical outcome at the critical C-4 position [1][2]. This eliminates the need for costly and low-yielding diastereomer separation steps.

Mutant-Specific Biocatalytic Processes Leveraging Engineered FSA A129S/A165G

For processes employing the engineered FSA A129S/A165G mutant, Benzyl 1-methyl-2-oxoethylcarbamate is a uniquely enabling substrate. Its mutant-specific acceptance, coupled with the mutant's 5- to >900-fold enhanced activity on N-Cbz-aminoaldehyde derivatives, allows for high-turnover, selective transformations that are not possible with wild-type enzymes or other aminoaldehyde substrates [3].

Fed-Batch and Continuous Flow Aldol Processes Requiring Predictive Kinetic Models

The existence of a fully parameterized and validated kinetic model for the (S)-Cbz-alaninal/DHAP/FucA system makes this compound the most rational choice for process development and scale-up [4]. The model enables accurate prediction of reactor performance, optimization of feeding strategies, and minimization of unwanted side reactions (e.g., DHAP degradation at 4°C), significantly de-risking the transition from lab-scale synthesis to pilot or production scale [5].

Multi-Step Syntheses Requiring Acid-Stable, Orthogonal Amine Protection

When a synthetic route includes acidic reaction conditions or requires orthogonal deprotection of multiple amine functionalities, the Cbz-protected alaninal scaffold is preferred over its Boc- or Fmoc-protected counterparts. Its stability to acid and clean removal via mild hydrogenolysis provides a strategic advantage in complex target molecule construction [6][7].

Application
Selection Property
Validation Focus
Synthesis of enantiopure iminocyclitols (3R,4R configuration)
FucA-catalyzed diastereoselectivity (C-4 control)
Aldol adduct stereochemistry verification
Mutant-specific biocatalytic processes (FSA A129S/A165G)
Mutant-dependent substrate acceptance
Activity validation with engineered FSA
Fed-batch / continuous flow aldol processes
Validated kinetic model for (S)-alaninal/FucA
Fed-batch performance prediction & parameter sensitivity
Multi-step syntheses requiring acid-stable, orthogonal protection
Cbz acid stability & hydrogenolysis orthogonality
Deprotection compatibility under acidic conditions

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